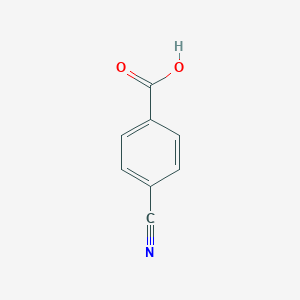

4-Cyanobenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyanobenzoic acid can be synthesized through several methods. One common method involves the dehydration of 4-hydroxyiminobenzoic acid or its methyl ester using a dehydrating agent in an organic solvent . Another method involves the hydrolysis of dimethyl terephthalate followed by chlorination and ammoniation to obtain 4-carbamyl methyl benzoate, which is then dehydrated to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from distillation residues generated in the manufacturing process of dimethyl terephthalate. The residues are processed to obtain methyl 4-hydroxyiminobenzoate, which is then dehydrated to produce this compound .

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Parameter | Value/Description | Reference |

|---|---|---|

| Cathode Material | Silver | |

| Electrolyte | [BMIM]BF₄ in DMF | |

| Applied Potential | −1.83 V vs. SCE | |

| CO₂ Pressure | 1 atm | |

| Yield | 92% (optimized conditions) |

Mechanism :

-

Electrochemical Reduction : 4-Iodobenzonitrile forms a radical anion at the cathode.

-

C–I Bond Cleavage : Generates benzonitrile radical and iodide.

-

CO₂ Insertion : Radical reacts with CO₂ to form 4-cyanobenzoate anion, which protonates to yield 4-CBA .

Enzyme Inhibition Reactions

4-Cyanobenzoic acid acts as a mixed-type inhibitor of mushroom tyrosinase, targeting both monophenolase (EC 1.14.18.1) and diphenolase (EC 1.10.3.1) activities .

Inhibition Data:

| Parameter | Monophenolase Activity | Diphenolase Activity |

|---|---|---|

| IC₅₀ | 2.45 mM | 1.40 mM |

| Lag Phase Extension | 78 s → 155 s (2.0 mM) | Not applicable |

| Steady-State Activity | 57% remaining (2.0 mM) | 10% remaining (2.0 mM) |

Kinetic Constants :

| Inhibitor Binding | K<sub>I</sub> (mM) | K<sub>IS</sub> (mM) |

|---|---|---|

| Free Enzyme (E) | 1.543 | - |

| Enzyme-Substrate (ES) | - | 1.321 |

K<sub>I</sub>: Inhibition constant for free enzyme; K<sub>IS</sub>: Inhibition constant for enzyme-substrate complex.

Electrochemical Reactions

This compound participates in indirect CO₂ reduction processes. On glassy carbon (GC) cathodes, it mediates CO₂ conversion to oxalate at −2.35 V, with enhanced current density under CO₂ saturation .

Electrochemical Behavior:

| Condition | Observation | Reference |

|---|---|---|

| GC Cathode (CO₂) | Oxalate formation at 0.45 V (oxidation) | |

| Silver Cathode (CO₂) | Reduced overpotential (−0.4 V shift) |

Acid-Base Reactions

The compound exhibits weak acidity due to the electron-withdrawing cyano group. Its pK<sub>a</sub> is 3.55 at 25°C, enabling deprotonation in basic media .

Thermodynamic Data:

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Δ<sub>r</sub>G° (kJ/mol) |

|---|---|---|

| C₈H₄NO₂⁻ + H⁺ → C₈H₅NO₂ | 1372 ± 8.8 | 1342 ± 8.4 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

4-Cyanobenzoic acid is a crucial intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the development of therapeutic agents targeting conditions such as thrombosis and cardiovascular diseases. For instance, derivatives of this compound are reported to exhibit significant activity against platelet-mediated disorders, which can lead to conditions like atherosclerosis and myocardial infarction .

Case Study: Synthesis of Antithrombotic Agents

A notable study focused on synthesizing derivatives of this compound for potential antithrombotic activity. The research demonstrated that these derivatives could inhibit the aggregation of platelets, suggesting their utility in preventing thrombotic events .

Polymer Chemistry

Synthesis of High-Performance Materials

In polymer chemistry, this compound is employed as a monomer or cross-linking agent to produce high-performance polymers. These materials often exhibit enhanced thermal and chemical stability, making them suitable for demanding applications in electronics and coatings.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent |

| Mechanical Strength | High |

Organic Synthesis

Reactivity in Complex Molecule Formation

Researchers leverage the reactivity of this compound to synthesize complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating more intricate structures used in pharmaceuticals and agrochemicals .

Case Study: Eco-Friendly Synthesis Method

Recent advancements have introduced eco-friendly synthesis methods for producing this compound through electrocarboxylation techniques. This method utilizes carbon dioxide as a feedstock, significantly reducing the environmental impact associated with traditional synthesis methods .

Analytical Chemistry

Standard for Chromatographic Methods

In analytical chemistry, this compound serves as a standard compound for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its consistent properties allow for accurate quantification of other substances within complex mixtures .

Material Science

Development of Advanced Materials

The compound's unique properties make it suitable for developing advanced materials like liquid crystals and coatings. These materials are essential in electronics, optics, and other high-tech applications due to their stability and performance under various conditions .

Table: Applications of this compound in Material Science

| Application | Description |

|---|---|

| Liquid Crystals | Used in displays and optical devices |

| Coatings | Provides protective layers with enhanced durability |

Mecanismo De Acción

The mechanism of action of 4-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of mushroom tyrosinase, it binds to the enzyme’s active site, preventing the oxidation of phenolic substrates and thereby inhibiting the enzyme’s activity . In medicinal applications, it acts as an intermediate in the synthesis of drugs that target specific pathways involved in blood coagulation .

Comparación Con Compuestos Similares

4-Cyanobenzoic acid can be compared with other similar compounds such as:

3-Cyanobenzoic acid: Similar in structure but with the cyano group in the meta position.

4-Cyanobenzoyl chloride: A derivative used in the synthesis of various organic compounds.

Methyl 4-cyanobenzoate: The methyl ester form of this compound .

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives .

Actividad Biológica

4-Cyanobenzoic acid (4-CBA), a derivative of benzoic acid, has garnered attention in various fields due to its significant biological activities. This article delves into its inhibitory effects on enzymes, its role as an intermediate in synthetic chemistry, and its potential therapeutic applications.

This compound is characterized by the presence of a cyano group (-C≡N) attached to the para position of the benzoic acid structure. Its molecular formula is , and it has a CAS number of 619-65-8. The compound exhibits notable solubility in organic solvents, making it useful in various chemical reactions.

Enzymatic Inhibition

One of the most studied biological activities of 4-CBA is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase by 4-CBA can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Inhibition Studies

Recent studies have demonstrated that 4-CBA significantly inhibits both monophenolase and diphenolase activities of mushroom tyrosinase:

| Compound | IC50 (mM) Monophenolase | IC50 (mM) Diphenolase |

|---|---|---|

| This compound | 2.45 | 1.40 |

| 4-Cyanobenzaldehyde | 0.62 | 0.72 |

The results indicate that while both compounds inhibit tyrosinase, 4-cyanobenzaldehyde is more potent than 4-CBA for monophenolase activity .

The mechanism by which 4-CBA inhibits tyrosinase involves reversible binding to the enzyme, leading to an increase in the lag phase of enzyme activity. Kinetic analysis suggests that it acts as a mixed-type inhibitor, affecting both the free enzyme and the enzyme-substrate complex .

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its derivatives have been explored for therapeutic applications, including anti-thrombotic agents targeting conditions such as myocardial infarction and stroke .

Case Studies

- Anti-Thrombotic Applications : Research has indicated that derivatives of 4-CBA may be effective in preventing thrombotically mediated conditions. These compounds are designed to inhibit platelet aggregation, thus reducing the risk of cardiovascular events .

- Environmental Chemistry : Recent advancements have utilized electrochemical methods for synthesizing 4-CBA from CO2, highlighting its potential role in green chemistry initiatives aimed at reducing greenhouse gas emissions .

Q & A

Basic Research Questions

Q. How does the solubility of 4-cyanobenzoic acid in ethanol vary with temperature, and what methodological factors influence data reliability?

- Methodological Answer : Solubility studies using static and dynamic methods reveal discrepancies (~10% relative difference at 313.15 K). Static methods (e.g., alkalimetric titration) yield slightly more consistent mole fraction values (e.g., 0.03533 vs. 0.03879 in ethanol at 313.15 K). Researchers should:

- Report purification protocols (e.g., recrystallization from aqueous ethanol, vacuum drying at 333 K) to ensure sample purity .

- Use curve-fitting (e.g., Eq. 8) to assess internal consistency and calculate mean relative deviations (MRD) .

- Note temperature control (±0.1 K) and error margins (±2% for concentration) .

Q. What is the experimentally determined pKa of this compound, and how does it compare to computational predictions?

- Methodological Answer : Experimental pKa values are context-dependent. Reported values include 2.25 (acidic proton) and 8.83 (possibly under non-aqueous conditions). Computational models (e.g., B3PW91 DFT functional) predict bond lengths and pKa but may show discrepancies (e.g., 0.07 Å bond length error despite accurate pKa). Recommendations:

- Validate experimental pKa via potentiometric titration in standardized solvents.

- Cross-check computational results with hybrid functionals (e.g., CAM-B3LYP) to improve accuracy .

Q. How can spectroscopic methods (IR, NMR) be optimized for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Use diffuse reflectance IR on silver particles to enhance signal-to-noise ratios for cyano (-CN) and carboxyl (-COOH) groups .

- NMR : For tautomerism studies, employ 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to detect keto-enol equilibria. Note that this compound lacks observable tautomerism in gas-phase MS, unlike its 2-cyano analog .

Q. What purification steps are critical for ensuring reproducible experimental results with this compound?

- Methodological Answer : Key steps include:

- Recrystallization from aqueous ethanol to remove impurities.

- Vacuum drying at 333 K to eliminate residual solvents .

- Pre-distillation of solvents (e.g., acetonitrile) over desiccants (MgSO4, P2O5) to avoid water interference .

Q. How can structural analogs (e.g., 4-hydroxybenzoic acid) inform read-across toxicity assessments for this compound?

- Methodological Answer : Grouping/read-across requires:

- Identifying analogs with shared functional groups (e.g., -COOH, -CN) and metabolic pathways.

- Validating toxicity endpoints (e.g., mutagenicity) via in vitro assays (e.g., Ames test) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., [cyano-14C]) track this compound in metabolic or environmental degradation studies?

- Methodological Answer :

- Use [cyano-14C]-labeled this compound (50–60 mCi/mmol) in tracer experiments.

- Quantify degradation products via liquid scintillation counting or radio-HPLC .

Q. What role does this compound play in interfacial engineering for perovskite solar cells?

- Methodological Answer :

- As a self-assembled monolayer (SAM) on silver substrates, it enhances charge transfer.

- Optimize SAM formation by controlling solvent polarity (e.g., ethanol) and deposition time to improve device efficiency .

Q. How should researchers address discrepancies in solubility data between static and dynamic methods?

- Methodological Answer :

- Perform parallel measurements using both methods.

- Apply statistical tools (e.g., ANOVA) to assess significance of differences.

- Report MRD values to quantify consistency .

Q. What computational strategies improve pKa prediction accuracy for substituted benzoic acids like this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3PW91) for geometry optimization.

- Validate with solvent continuum models (e.g., SMD) and benchmark against experimental data .

Q. Why does this compound lack observable tautomerism in mass spectrometry, unlike its 2-cyano analog?

- Methodological Answer :

- The para-substitution of -CN and -COOH groups stabilizes the keto form, suppressing enolization.

- Confirm via gas-phase MS and solid-state IR, which show no peaks indicative of ring-chain tautomerism .

Q. Data Contradiction Analysis

- Solubility Discrepancies : Static vs. dynamic methods yield divergent results due to kinetic vs. equilibrium approaches. Resolve by standardizing protocols (e.g., equilibration time, stirring rate) .

- pKa Variability : Differences arise from solvent systems and measurement techniques. Use IUPAC-recommended conditions (25°C, ionic strength 0.1 M) for consistency .

Propiedades

IUPAC Name |

4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUEPOHPCPMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041659 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-65-8 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z9A3423Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.